N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
Overview
Description
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide typically involves the reaction of 1-ethylpropylamine with 2-amino-1,3,4-thiadiazole-5-carboxylic acid, followed by nitration and acylation steps. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or acetic anhydride to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability. The use of automated reactors and advanced purification methods like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of new compounds with diverse functionalities.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Explored for its anticancer activity, particularly in the inhibition of certain cancer cell lines.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit the growth of unwanted plants and pests.
Mechanism of Action
The mechanism of action of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, disrupting their normal function. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The disruption of key cellular pathways, such as those involved in cell division and metabolism, can lead to the inhibition of cell growth and proliferation, making it effective against certain types of cancer cells and microorganisms.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide
- N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Uniqueness
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide is unique due to its specific structural features, such as the presence of the nitro group and the 1-ethylpropyl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and potential for scientific research and industrial use.
Properties
IUPAC Name |
4-methyl-3-nitro-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-4-10(5-2)14-17-18-15(23-14)16-13(20)11-7-6-9(3)12(8-11)19(21)22/h6-8,10H,4-5H2,1-3H3,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDPDTYYTXVAAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.